
4-(((4-Chlorophenyl)(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)amino)methyl)benzoic acid
Overview
Description
The compound “4-(((4-Chlorophenyl)(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)amino)methyl)benzoic acid” is a complex organic molecule that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Degradation and Stability Studies
The compound has been involved in studies focusing on the degradation processes of similar complex molecules. For instance, LC-MS/MS was used to study the degradation and stability of nitisinone, revealing how its stability is influenced by pH levels and identifying major degradation products, which offers insights into the properties of similar complex molecules (Barchańska et al., 2019).
Synthesis and Structural Properties
Research has also explored the synthetic routes and structural properties of related compounds. For example, novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones were synthesized and their spectroscopic and structural properties were studied, offering insights into the synthesis processes of similar complex molecules (Issac & Tierney, 1996).
Building Block in Heterocyclic Compound Synthesis
The compound is valuable as a building block for the synthesis of heterocyclic compounds. A review on the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, including its reactivity and application in heterocyclic and dyes synthesis, highlights the importance of such compounds in synthesizing a diverse array of heterocyclic compounds (Gomaa & Ali, 2020).
Antioxidant and Anti-inflammatory Applications
The compound's analogues have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities, indicating potential medicinal applications. For instance, benzofused thiazole derivatives were synthesized and tested for their antioxidant and anti-inflammatory activities (Raut et al., 2020).
Carcinogenicity Evaluation
Similar compounds have been evaluated for potential carcinogenicity, providing a basis for understanding the safety profile of complex organic compounds. Thiophene analogues of carcinogens were synthesized and evaluated, casting doubt on their potential to elicit tumors in vivo, but emphasizing the importance of in vitro predictions of potential carcinogenicity for structurally new compounds (Ashby et al., 1978).
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets through different mechanisms, depending on the substituents on the thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The synthesis of this compound has been described , which could potentially impact its bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
4-(((4-Chlorophenyl)(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)amino)methyl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in modulating the oxidative stress levels within cells. Additionally, the compound has been observed to bind with certain receptor proteins, potentially altering signal transduction pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate the expression of genes related to these pathways, thereby affecting cellular metabolism and function. For example, it can upregulate the expression of anti-inflammatory cytokines while downregulating pro-inflammatory cytokines . This dual action helps in maintaining cellular homeostasis and preventing chronic inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptor proteins and enzymes, altering their conformation and activity . This binding can lead to the inhibition or activation of these biomolecules, depending on the context. For instance, the compound has been shown to inhibit the activity of certain kinases involved in cell proliferation, thereby exerting an antitumor effect . Additionally, it can influence gene expression by interacting with transcription factors and modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of reducing oxidative stress and inflammation . Its efficacy may decrease over time due to gradual degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and antioxidant effects without significant toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound can influence metabolic flux by altering the levels of key metabolites involved in oxidative stress and inflammation . Additionally, it can modulate the activity of cofactors, such as NADPH, which are essential for various biochemical reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the mitochondria and the endoplasmic reticulum . The compound’s distribution is influenced by its lipophilicity, which allows it to cross cellular membranes and accumulate in lipid-rich compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is predominantly localized in the mitochondria and the endoplasmic reticulum, where it exerts its effects on oxidative stress and protein folding . Targeting signals and post-translational modifications, such as phosphorylation, play a role in directing the compound to these specific compartments .
properties
IUPAC Name |
4-[(4-chloro-N-[4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-yl]anilino)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClF3N2O3S/c25-18-7-9-19(10-8-18)30(13-15-1-3-17(4-2-15)22(31)32)23-29-21(14-34-23)16-5-11-20(12-6-16)33-24(26,27)28/h1-12,14H,13H2,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUCIUPSCKOYNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(C2=CC=C(C=C2)Cl)C3=NC(=CS3)C4=CC=C(C=C4)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClF3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626201 | |
| Record name | 4-{[(4-Chlorophenyl){4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-yl}amino]methyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
643012-93-5 | |
| Record name | 4-{[(4-Chlorophenyl){4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-yl}amino]methyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




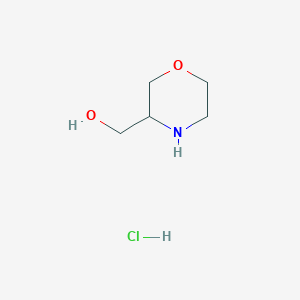
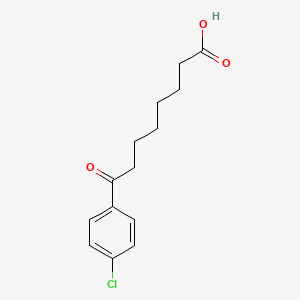
![4,7-Dichlorobenzo[b]thiophene](/img/structure/B1358624.png)
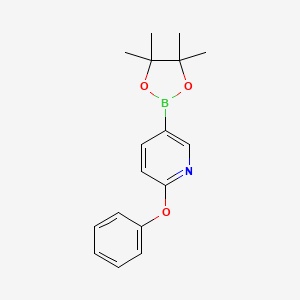

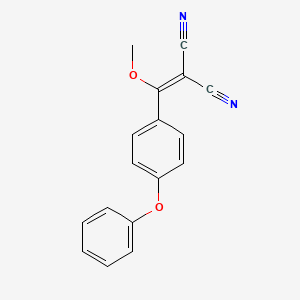
![1-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1358629.png)
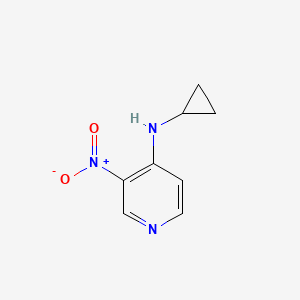


![1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine](/img/structure/B1358648.png)

